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Compound of Interest

Compound Name: AZD9056

Cat. No.: B1666244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step guide for conducting whole-cell patch clamp

experiments to investigate the effects of AZD9056 on P2X7 receptor (P2X7R)-mediated

currents in microglia.

Introduction
Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial

role in neuroinflammation.[1] The P2X7 receptor, an ATP-gated ion channel, is highly

expressed on microglia and is a key player in their activation.[2] Upon activation by high

concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R

forms a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[3] This ion

flux triggers a cascade of downstream signaling events, including the activation of the NLRP3

inflammasome and the NF-κB pathway, resulting in the release of pro-inflammatory cytokines

such as IL-1β and TNF-α.[3][4]

AZD9056 is a potent and selective antagonist of the P2X7 receptor.[5][6] Patch clamp

electrophysiology is the gold-standard technique to directly measure the ion flow through

P2X7R channels and to characterize the inhibitory effects of compounds like AZD9056 with

high temporal and voltage resolution.[7] These application notes provide detailed protocols for

cell preparation, electrophysiological recordings, and data analysis to assess the potency and

mechanism of action of AZD9056 on microglial P2X7 receptors.
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Data Presentation
The following table summarizes quantitative data for AZD9056 inhibition of P2X7R-mediated

currents in microglia.

Parameter Value Cell Type Agonist
Holding
Potential

Reference

AZD9056

IC₅₀

1-3 µmol/L

(95% CI, 1.8-

2.5 µmol/L)

Mouse

Microglia BV2

Cells

100 µmol/L

BzATP
-70 mV [5][8]

BzATP EC₅₀
197 ± 5.1

µmol/L

Mouse

Microglia BV2

Cells

BzATP -70 mV [5][8]

Experimental Protocols
Microglia Cell Preparation
This protocol describes the preparation of the mouse microglial cell line, BV2, for patch clamp

experiments. Alternatively, primary microglia can be isolated from rodent brain tissue.[3]

Materials:

BV2 microglial cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Poly-L-lysine coated glass coverslips
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24-well culture plates

Procedure:

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin in a humidified incubator at 37°C with 5% CO₂.

Plating for Electrophysiology:

Aspirate the culture medium and wash the cells with PBS.

Add Trypsin-EDTA and incubate for 2-3 minutes to detach the cells.

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

Resuspend the cell pellet in fresh medium and plate the cells onto poly-L-lysine coated

glass coverslips in a 24-well plate at a low density to allow for easy patching of individual

cells.

Allow the cells to adhere and grow for 24-48 hours before the experiment.

Solutions for Patch Clamp Recording
Extracellular Solution (aCSF):

Component Concentration (mM)

NaCl 125

KCl 2.5

CaCl₂ 2

MgCl₂ 1

NaH₂PO₄ 1.25

NaHCO₃ 25

Glucose 25
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Preparation Note: The osmolarity should be adjusted to 305-315 mOsm and the pH to 7.4 by

bubbling with 95% O₂/5% CO₂.[9]

Intracellular Solution:

Component Concentration (mM)

KCl 130

NaCl 5

MgCl₂ 1

EGTA 11

HEPES 10

CaCl₂ 0.4

Preparation Note: The osmolarity should be adjusted to 260-280 mOsm and the pH to 7.3

with KOH.[9] Filter the solution through a 0.2 µm filter before use.

Agonist and Antagonist Solutions:

BzATP (P2X7R agonist): Prepare a stock solution in deionized water and dilute to a final

concentration of 100 µM in the extracellular solution on the day of the experiment.[5]

AZD9056 (P2X7R antagonist): Prepare a stock solution in DMSO and dilute to the desired

final concentrations in the extracellular solution. Ensure the final DMSO concentration does

not exceed 0.1%.

Whole-Cell Patch Clamp Recording
Equipment:

Inverted microscope with DIC optics

Patch clamp amplifier and digitizer

Micromanipulator
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Perfusion system

Borosilicate glass capillaries

Pipette puller and microforge

Procedure:

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled

with the intracellular solution.[10]

Cell Visualization: Place a coverslip with BV2 cells in the recording chamber on the

microscope stage and perfuse with extracellular solution at a rate of 1.5-2 mL/min.[11]

Identify a healthy, isolated cell for patching.

Pipette Positioning: Fill a glass pipette with the intracellular solution and mount it on the

micromanipulator. Apply positive pressure to the pipette.[12]

Gigaohm Seal Formation: Under visual guidance, bring the pipette tip into contact with the

cell membrane. Release the positive pressure to facilitate the formation of a high-resistance

(GΩ) seal between the pipette tip and the cell membrane.[13]

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip, establishing the whole-cell configuration. This allows for electrical access to

the entire cell.[14]

Recording BzATP-evoked Currents:

Clamp the cell membrane potential at -70 mV.[5]

Establish a stable baseline current recording.

Apply 100 µM BzATP via the perfusion system to evoke an inward current.

Application of AZD9056:

To determine the inhibitory effect of AZD9056, pre-incubate the cell with the desired

concentration of AZD9056 for a few minutes before co-applying it with 100 µM BzATP.
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To generate a dose-response curve, apply a range of AZD9056 concentrations.

Data Analysis
Measure the peak amplitude of the inward current evoked by BzATP in the absence and

presence of different concentrations of AZD9056.

Calculate the percentage of inhibition for each concentration of AZD9056 relative to the

control BzATP-evoked current.

Plot the percentage of inhibition against the logarithm of the AZD9056 concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Caption: P2X7R signaling cascade in microglia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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